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Compound of Interest

Compound Name: 4-Aminodiphenylamine sulfate

Cat. No.: B1585081

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Aminodiphenylamine sulfate, a compound of interest in various industrial and research
applications. Due to the limited availability of direct spectral data for the sulfate salt, this
document primarily presents the spectral characteristics of the free base, 4-
Aminodiphenylamine. The influence of the sulfate counter-ion on the spectra is also discussed,
providing a thorough understanding for analytical and research purposes.

Introduction

4-Aminodiphenylamine and its salts are important chemical intermediates. Accurate and well-
documented spectral data are crucial for quality control, reaction monitoring, and structural
elucidation in research and development. This guide summarizes the key Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 4-
Aminodiphenylamine and infers the characteristics for its sulfate salt.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 4-Aminodiphenylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data
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Chemical Shift

Multiplicity Integration Assignment

(ppm)

~7.17 m 2H Ar-H

~6.95 m 2H Ar-H

~6.83 m 1H Ar-H

~6.78 m 2H Ar-H

~6.63 d 2H Ar-H

~5.39 s (broad) 1H NH

~3.51 s (broad) 2H NH:z

Note: Data is for the free base, 4-Aminodiphenylamine. In the presence of the sulfate salt,
protonation of the amine groups would likely cause downfield shifts of adjacent aromatic
protons and the amine proton signals, which may also broaden or exchange with residual water
in the solvent.

13C NMR (Carbon-13 NMR) Data

Comprehensive 13C NMR data for 4-Aminodiphenylamine is not readily available in public
databases. However, based on the analysis of closely related structures such as aniline and
diphenylamine, the expected chemical shifts are in the range of 115-150 ppm for the aromatic
carbons. The carbon atoms attached to the nitrogen atoms would be the most deshielded.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

N-H stretching (primary and

~3400 - 3200 Strong, Broad i
secondary amines)
~3050 - 3000 Medium Aromatic C-H stretching
~1620 Strong N-H bending (primary amine)
~1600, ~1510 Strong Aromatic C=C stretching
~1310 Medium C-N stretching
p-disubstituted benzene C-H
~820 Strong )
out-of-plane bending
Monosubstituted benzene C-H
~740, ~690 Strong

out-of-plane bending

Note: For 4-Aminodiphenylamine sulfate, the IR spectrum would additionally be expected to
show characteristic absorption bands for the sulfate ion (SO427). These typically appear as a
strong, broad band around 1100 cm~1 (v3, asymmetric stretching) and a weaker band around
615 cm~1 (v4, bending).[1][2]

itraviolet-Visible (UV-Vis) S

Amax (nm) Solvent

281 95% Ethanol

Note: This absorption maximum corresponds to the 11 — 1T electronic transitions within the
aromatic system. The formation of the sulfate salt and the resulting protonation of the amine
groups may lead to a slight shift in the Amax.*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

1H and 3C NMR
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A solution of 4-Aminodiphenylamine is prepared by dissolving approximately 10-20 mg of the
sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. The
spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For *H NMR, typically
16-64 scans are acquired. For 3C NMR, a larger number of scans is usually necessary to
achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS).

FTIR Spectroscopy

Solid State (KBr Pellet)

Approximately 1-2 mg of 4-Aminodiphenylamine is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then
pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded
by placing the KBr pellet in the sample holder of the FTIR spectrometer. A background
spectrum of a pure KBr pellet is recorded for background correction.

UV-Vis Spectroscopy

Solution State

A dilute solution of 4-Aminodiphenylamine is prepared in a UV-transparent solvent, such as
ethanol or methanol. The concentration is adjusted to obtain an absorbance reading between
0.1 and 1.0 at the Amax. The UV-Vis spectrum is recorded using a dual-beam
spectrophotometer, with the pure solvent in the reference cuvette. The spectrum is typically
scanned over a range of 200-400 nm.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Aminodiphenylamine sulfate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Conclusion

This guide provides a foundational set of spectral data and methodologies for the analysis of 4-
Aminodiphenylamine and its sulfate salt. While the provided data for the free base serves as a
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strong reference, researchers should consider the potential spectral shifts and additional peaks
arising from the sulfate counter-ion in their analyses. The detailed protocols and workflow
diagrams offer a practical framework for the spectroscopic characterization of this and similar
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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